(3-Phenylisoquinolin-4-yl)methanol
Overview
Description
(3-Phenylisoquinolin-4-yl)methanol is an organic compound with the chemical formula C16H13NO. It is a white to pale yellow solid that is soluble in ethanol, chloroform, and dimethylformamide, but insoluble in water
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Phenylisoquinolin-4-yl)methanol is typically synthesized through the reaction of phenylisoquinoline with methanol. The reaction conditions can be optimized based on specific requirements, but generally, the process involves heating the reactants under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis usually follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Phenylisoquinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and isoquinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinolinone derivatives, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(3-Phenylisoquinolin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can serve as a catalyst or a precursor in the production of various industrial chemicals
Mechanism of Action
The mechanism of action of (3-Phenylisoquinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by quenching free radicals through proton affinity, consistent with the sequential proton loss electron transfer (SPLET) mechanism . This action can protect cells from oxidative stress and damage.
Comparison with Similar Compounds
Similar Compounds
Quinoline: An aromatic nitrogen-containing heterocyclic compound with various biological activities.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring structure.
Phenylisoquinoline: A derivative of isoquinoline with a phenyl group attached
Uniqueness
(3-Phenylisoquinolin-4-yl)methanol is unique due to its specific structure, which combines the properties of both phenyl and isoquinoline rings. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
(3-phenylisoquinolin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-11-15-14-9-5-4-8-13(14)10-17-16(15)12-6-2-1-3-7-12/h1-10,18H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQCDGMHTIQCDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473178 | |
Record name | (3-phenylisoquinolin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385416-19-3 | |
Record name | (3-phenylisoquinolin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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